N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide
Description
Historical Context and Discovery Timeline
The development of this compound emerges from the broader historical trajectory of trifluoromethylation chemistry, which traces its origins to the pioneering work of Frédéric Swarts in 1892. Swarts's initial investigations utilizing antimony fluoride for trifluoromethyl group introduction established the foundational methodology that would later influence the development of more sophisticated trifluoromethylated compounds. The systematic exploration of trifluoromethyl groups in biological systems began with F. Lehmann's investigations in 1927, which first demonstrated the relationship between trifluoromethyl substitution and enhanced biological activity.
The specific structural motif present in this compound gained prominence through the evolution of pharmaceutical chemistry in the latter half of the twentieth century. The 4-cyano-3-(trifluoromethyl)aniline precursor, which serves as the fundamental building block for this acetamide derivative, became recognized as a crucial intermediate in the synthesis of various pharmaceutical compounds. The development of synthetic methodologies for incorporating both cyano and trifluoromethyl functionalities onto aromatic systems represented a significant advancement in the field of medicinal chemistry, as these modifications consistently demonstrated enhanced metabolic stability and improved pharmacological properties.
During the 1980s and 1990s, the pharmaceutical industry witnessed an increased focus on trifluoromethylated compounds following observations that such modifications often resulted in improved drug properties. The discovery that compounds containing the 4-cyano-3-(trifluoromethyl)phenyl structural unit exhibited particularly favorable characteristics in biological systems prompted extensive research into synthetic approaches for accessing these molecular architectures. The acetamide functionality was recognized as providing additional opportunities for hydrogen bonding interactions while maintaining the advantageous electronic properties conferred by the cyano and trifluoromethyl substituents.
Academic Significance in Organic Chemistry Research
This compound occupies a position of considerable academic significance within organic chemistry research, particularly in the context of structure-activity relationship studies and synthetic methodology development. The compound serves as an exemplar of how strategic placement of electron-withdrawing groups can modulate both the physical properties and chemical reactivity of aromatic amide systems. Research investigations have demonstrated that the combination of cyano and trifluoromethyl substituents creates a unique electronic environment that influences both intermolecular interactions and metabolic pathways.
The academic importance of this compound extends to its role as a synthetic intermediate in the preparation of more complex pharmaceutical agents. Studies have shown that compounds containing the 4-cyano-3-(trifluoromethyl)phenyl motif serve as versatile platforms for further structural elaboration. The acetamide functionality provides multiple sites for chemical modification, including potential N-alkylation, carbonyl reduction, or conversion to alternative amide derivatives. This versatility has made the compound particularly valuable in combinatorial chemistry approaches and in the development of structure-activity relationship libraries.
From a mechanistic perspective, this compound has contributed to fundamental understanding of how electron-withdrawing substituents influence amide bond properties. The compound exhibits altered amide rotational barriers compared to simple acetamides, reflecting the electronic influence of the aromatic substituents on the carbonyl group. These electronic effects have implications for both chemical reactivity and biological activity, making the compound an important model system for studying substituent effects in medicinal chemistry.
The compound's significance in material science applications has also emerged as an area of academic interest. Research has indicated that trifluoromethylated compounds like this compound exhibit enhanced thermal and chemical resistance properties. These characteristics have prompted investigations into their potential incorporation into advanced polymer systems and specialty materials where exceptional stability is required.
The analytical chemistry applications of this compound have provided additional insights into its chemical behavior and practical utility. The compound's distinctive spectroscopic properties, arising from the combined influence of cyano and trifluoromethyl groups, make it particularly useful as a reagent for analytical method development. These applications have contributed to a deeper understanding of how structural modifications influence analytical detectability and have informed the design of related compounds with optimized analytical properties.
Properties
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c1-6(16)15-8-3-2-7(5-14)9(4-8)10(11,12)13/h2-4H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKLGEQKLMMVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371567 | |
| Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97760-99-1 | |
| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97760-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Cyano-3'-(trifluoromethyl)acetanilide | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
General Synthetic Strategy
The synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide generally proceeds via:
- Step 1: Preparation of the substituted aniline intermediate, 4-cyano-3-(trifluoromethyl)aniline.
- Step 2: Acetylation of the aniline intermediate to form the target acetamide.
This two-step approach allows precise incorporation of the cyano and trifluoromethyl substituents on the aromatic ring before forming the acetamide linkage.
Preparation of 4-cyano-3-(trifluoromethyl)aniline Intermediate
The key intermediate, 4-cyano-3-(trifluoromethyl)aniline, can be synthesized by controlled nitration and subsequent reduction of trifluoromethyl-substituted aromatic precursors:
Nitration: Starting from 3-(trifluoromethyl)aniline or related derivatives, nitration is performed under carefully controlled conditions (low temperature, stoichiometric nitric and sulfuric acid) to selectively introduce a nitro group at the 4-position without overnitration or side reactions.
Reduction: The nitro group is then reduced to an amino group using standard reduction methods such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (iron/acetic acid or tin chloride).
Purification: The intermediate is purified by recrystallization or chromatography to remove nitro byproducts and unreacted materials.
Acetylation to Form this compound
The acetylation step involves reacting the purified 4-cyano-3-(trifluoromethyl)aniline with an acetylating agent:
Reagents: Common acetylating agents include acetic anhydride or acetyl chloride.
Catalysts: Pyridine or triethylamine is often used as a base catalyst to facilitate the reaction and neutralize the released acid.
Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or acetonitrile at low to ambient temperature (0°C to room temperature) to control the reaction rate and minimize side reactions.
Workup: After completion, the reaction mixture is diluted with an organic solvent (e.g., dichloromethane), washed with aqueous sodium bicarbonate or sodium hydrogen carbonate to remove acidic impurities, and dried over anhydrous sodium sulfate.
Purification: The crude product is purified by recrystallization from ethanol/water mixtures or by chromatographic methods to achieve high purity.
Representative Experimental Procedure (Based on Patent EP1189898A1)
A detailed procedure reported in patent literature for related compounds involving 4-cyano-3-(trifluoromethyl)phenyl derivatives includes:
- Stirring the mixture of the aniline intermediate and acetic anhydride at 0°C for 5 hours.
- Dilution with dichloromethane (200 mL).
- Washing three times with saturated aqueous sodium hydrogen carbonate (50 mL each) to neutralize and remove residual acids.
- Drying and concentration to yield the acetamide product.
This method ensures high conversion and purity of the acetamide product.
Alternative Synthetic Routes and Optimization
Direct Cyanation: In some advanced synthetic routes, direct cyanation of 3-(trifluoromethyl)aniline derivatives using cyanide sources under palladium-catalyzed conditions has been explored to introduce the cyano group directly, followed by acetylation.
Use of Protecting Groups: To improve regioselectivity and minimize side reactions, protecting groups on the amino functionality may be employed during cyanation steps.
Reaction Monitoring: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress and impurity profiles.
Scale-up Considerations: Process analytical technologies (PAT) such as inline FT-IR or Raman spectroscopy facilitate real-time monitoring to optimize yield and purity during scale-up.
Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (stoichiometric) | 0–5°C | 1–3 hours | Controlled to avoid overnitration |
| Reduction | H₂, Pd-C catalyst or Fe/AcOH | Room temperature | 3–6 hours | Catalytic hydrogenation preferred |
| Acetylation | Acetic anhydride, pyridine (catalyst) | 0–25°C | 3–5 hours | Stirring at 0°C improves selectivity |
| Workup | Wash with saturated NaHCO₃ solution | Ambient | 3 washes | Removes acidic impurities |
| Purification | Recrystallization (ethanol/water) | Ambient to reflux | Until pure | Enhances purity and yield |
Research Findings and Notes
The trifluoromethyl group (-CF₃) is electron-withdrawing, influencing the reactivity of the aromatic ring and necessitating controlled reaction conditions to avoid side reactions.
The cyano group (-CN) is sensitive to hydrolysis; thus, neutral or slightly basic workup conditions are preferred.
The acetamide linkage formation is typically high yielding and straightforward under mild conditions.
Spectroscopic characterization (¹H NMR, ¹³C NMR, FT-IR) confirms the presence of the acetamide carbonyl (~1680 cm⁻¹), cyano stretch (~2220 cm⁻¹), and trifluoromethyl signals.
Crystallization from methanol or ethanol/water mixtures yields colorless crystals suitable for further structural analysis.
Chemical Reactions Analysis
Types of Reactions
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide's applications span across chemistry, biology, medicine, and industry, making it a versatile compound in scientific research and development.
Scientific Research Applications
Chemistry this compound serves as a fundamental building block in synthesizing complex organic molecules.
Biology This compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Studies have explored its effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent. It may also inhibit pathways associated with inflammation, positioning it as a candidate for anti-inflammatory therapies.
Medicine The compound is explored for potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles. Preliminary evaluations reveal cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells).
Industry this compound is utilized in developing specialty chemicals and materials with unique properties.
Chemical Reactions
N-[4-Formyl-3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions:
- Oxidation The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The major product of this reaction is N-(4-carboxy-3-(trifluoromethyl)phenyl)acetamide.
- Reduction The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride. The major product of this reaction is N-(4-hydroxymethyl-3-(trifluoromethyl)phenyl)acetamide.
- Substitution The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions using nucleophiles such as amines or thiols.
Mechanism of Action
The mechanism of action of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its target sites. The cyano group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological and physicochemical properties of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide are best understood through comparison with structurally related compounds. Key analogs include halogen-substituted derivatives and positional isomers, which differ in substituent type, position, and electronic effects.
Structural and Molecular Comparisons
Below is a comparative analysis of molecular attributes:
Key Observations:
- Electron-Withdrawing Groups: The cyano (-CN) and trifluoromethyl (-CF₃) groups enhance electrophilicity, improving receptor binding in SARMs. Chloro and iodo analogs exhibit similar effects but with altered steric profiles .
Pharmacological Activity
- Androgen Receptor Antagonism: The target compound’s cyano group enhances hydrogen bonding with receptor sites, while -CF₃ improves lipophilicity. In contrast, the chloro analog shows reduced potency, likely due to weaker electron-withdrawing effects .
- Polymorph Impact : Crystalline polymorphs of related SARMs exhibit varying bioavailability, underscoring the importance of solid-state characterization .
Physicochemical Properties
- Solubility: Cyano and halogen substituents reduce aqueous solubility. For example, N-(4-fluorophenyl)acetamide derivatives have solubility values in the range of 1–10 mg/mL, whereas trifluoromethyl groups further decrease solubility due to hydrophobicity .
- Melting Points : Derivatives like N-(4-chloro-3-CF₃-phenyl)acetamide melt at 124–126°C, comparable to the target compound, suggesting similar crystalline packing .
Biological Activity
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide, with the molecular formula C10H7F3N2O, is an organic compound notable for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features:
- Trifluoromethyl group : Enhances lipophilicity and biological membrane penetration.
- Cyano group : Facilitates hydrogen bonding and interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate cellular membranes, while the cyano group contributes to its binding affinity with various biological targets .
Biological Activities
- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, which is a critical mechanism in drug development. Its structural features allow it to interact effectively with enzyme active sites, potentially leading to therapeutic effects in various diseases .
- Hormonal Modulation : In studies involving selective androgen receptor modulators (SARMs), derivatives of this compound have shown significant hormonal activity. For instance, S-23, a related compound, demonstrated high binding affinity to androgen receptors and was effective in male hormonal contraception models . This suggests that this compound could have similar applications in hormonal therapies.
- Antibacterial Activity : The compound has been evaluated for its antibacterial properties against various strains of bacteria. It exhibited promising results, indicating potential use in treating bacterial infections .
Case Study 1: Hormonal Contraception in Rats
A study characterized the pharmacological effects of S-23 (related to this compound) in male rats. It showed:
- ED50 values : 0.43 mg/d for the prostate and 0.079 mg/d for levator ani muscle.
- Effects on LH levels : Suppression by over 50% at doses greater than 0.1 mg/d.
- Reversibility : Infertility was fully reversible after cessation of treatment, with a 100% pregnancy rate observed after recovery .
Case Study 2: Antibacterial Evaluation
In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Xanthomonas species:
- Minimum Effective Concentration (EC50) : 156.7 µM, outperforming other known compounds.
- Mechanism : Scanning electron microscopy revealed that the compound caused cell membrane rupture in bacterial cells, highlighting its potential as an antibacterial agent .
Summary of Biological Activities
Q & A
Q. How can synthesis routes for N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step reactions with precise control of reaction conditions. Key parameters include:
-
Temperature : Maintain 60–80°C during nucleophilic substitution to avoid side reactions .
-
Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity of the cyano and trifluoromethyl groups .
-
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/Et₂O 19:1) achieves >95% purity .
-
Catalysis : Palladium catalysts improve coupling efficiency in aryl halide intermediates .
- Data Table :
| Step | Reaction Type | Optimal Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Nitro Reduction | H₂/Pd-C, EtOH, 50°C | 85 | 90 |
| 2 | Acetylation | Ac₂O, pyridine, RT | 78 | 88 |
| 3 | Purification | Column Chromatography | - | 95+ |
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 2.1 ppm for acetamide CH₃, δ 118 ppm for CN) .
- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) detect impurities (<0.5%) and validate molecular ion peaks (m/z 273.1) .
- FT-IR : Bands at 2240 cm⁻¹ (C≡N) and 1680 cm⁻¹ (amide C=O) confirm functional groups .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Screen against androgen receptors (AR) using luciferase reporter assays (IC₅₀ < 1 µM observed in analogs) .
- Cell Viability : Use prostate cancer (LNCaP) cell lines to assess antiproliferative effects (MTT assay) .
- Selectivity Profiling : Compare activity against related targets (e.g., glucocorticoid receptors) to rule off-target effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced antiandrogenic activity?
- Methodological Answer :
- Functional Group Substitution : Replace the cyano group with halogens (e.g., Cl) to modulate lipophilicity (logP ↑ by 0.5 units) .
- Scaffold Hybridization : Fuse with pyrimidine or triazole moieties to improve binding affinity (e.g., Ki reduction from 10 nM to 2 nM) .
- Data Table :
| Analog Structure | AR Binding (Ki, nM) | Antiproliferative IC₅₀ (µM) |
|---|---|---|
| Parent Compound | 10 | 5.2 |
| 4-Cl-Trifluoromethyl Derivative | 8 | 4.1 |
| Pyrimidine-Hybrid | 2 | 1.8 |
Q. How can contradictory reports on biological activity (e.g., cytotoxicity vs. selectivity) be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate antiproliferative effects using clonogenic assays alongside flow cytometry (apoptosis vs. necrosis) .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal t₁/₂ > 60 min) to distinguish intrinsic activity from bioavailability issues .
Q. What strategies elucidate the mechanism of action (MoA) of this compound?
- Methodological Answer :
- Target Engagement : Use AR ligand-binding domain (LBD) mutants in competitive binding assays (Kd < 50 nM) .
- Transcriptomic Profiling : RNA-seq of treated LNCaP cells identifies downstream genes (e.g., PSA downregulation) .
- Molecular Dynamics : Simulate AR-LBD interactions to map hydrogen bonds with Gln711 and Arg752 .
Q. How can stability and degradation pathways be studied under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze via LC-MS. Major degradation products include hydrolyzed acetamide and nitro derivatives .
- Polymorph Screening : X-ray diffraction identifies stable crystalline forms (e.g., monoclinic P2₁/c) resistant to hygroscopicity .
Q. What computational approaches predict interactions with novel biological targets?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
